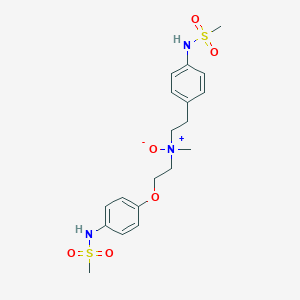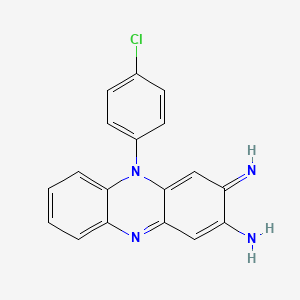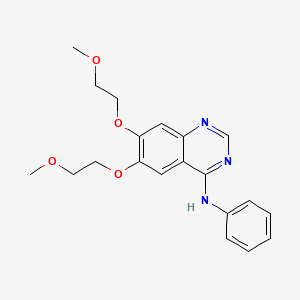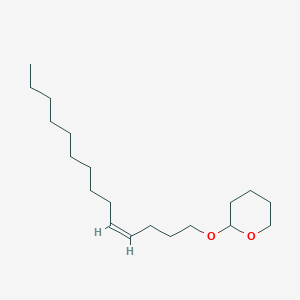
D-Cyclohexylalaninol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-Cyclohexylalaninol Hydrochloride is the R-isomer of rac-Cyclohexylalaninol Hydrochloride . It’s a reagent used in the synthesis of formyl-substituted pseudo-peptides with antiviral action . The molecular weight is 193.71 and the molecular formula is C9H20ClNO .
Molecular Structure Analysis
The molecular structure of D-Cyclohexylalaninol Hydrochloride is represented by the canonical SMILES: C1CCC(CC1)CC(CO)N.Cl . The InChI representation is InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2;1H/t9-/m1./s1 .Physical And Chemical Properties Analysis
D-Cyclohexylalaninol Hydrochloride has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . It has 2 hydrogen bond acceptors and 3 hydrogen bond donors . The compound is canonicalized and has a rotatable bond count of 3 .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of D-Cyclohexylalaninol Hydrochloride can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as coupling and reduction reactions.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Boc-anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclohexanone is first reacted with benzylamine to form N-benzylcyclohexylamine.", "N-benzylcyclohexylamine is then protected with Boc-anhydride to form Boc-N-benzylcyclohexylamine.", "Boc-N-benzylcyclohexylamine is reduced with sodium borohydride to form Boc-cyclohexylalaninol.", "Boc-cyclohexylalaninol is then deprotected with hydrochloric acid to form D-cyclohexylalaninol.", "D-cyclohexylalaninol is then reacted with hydrochloric acid in methanol to form D-Cyclohexylalaninol Hydrochloride.", "The product is then purified through recrystallization using diethyl ether and tetrahydrofuran." ] } | |
CAS RN |
505031-90-3 |
Product Name |
D-Cyclohexylalaninol Hydrochloride |
Molecular Formula |
C₉H₂₀ClNO |
Molecular Weight |
193.71 |
synonyms |
(βR)-β-Aminocyclohexanepropanol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)


